Lower-Temperature, Faster Cure in PSA Systems vs. Conventional Crosslinkers
In the context of pressure-sensitive adhesives (PSAs), N,N-Bis(2,3-epoxypropyl)isopropylamine belongs to a class of tertiary amine-containing epoxy crosslinkers that enable a dramatically accelerated cure profile. Patent data indicates that this class, including the target compound, can be cured at temperatures as low as 30-100 °C within a few minutes, compared to conventional PSA curing systems that require 120-130 °C for 30-60 minutes [1]. This is attributed to the internal catalytic effect of the tertiary amine [1].
| Evidence Dimension | Curing speed and temperature requirements in PSA formulations |
|---|---|
| Target Compound Data | Cured in 'a few minutes' at 30-100 °C (Class-level data for tertiary amine epoxy crosslinkers containing this compound) [1] |
| Comparator Or Baseline | Conventional PSAs: 30-60 minutes at 120-130 °C [1] |
| Quantified Difference | Up to a 130 °C reduction in feasible cure temperature and a reduction in cure time from hours to minutes (exact factor not provided for this specific compound alone). |
| Conditions | Polyacrylate-based PSA formulation; as described in patent WO2019113780A1. |
Why This Matters
For manufacturing, this translates directly to higher throughput, lower energy costs, and compatibility with heat-sensitive substrates, providing a major process advantage.
- [1] WO2019113780A1 - Ultra-removable and solvent resistant pressure-sensitive adhesives. (2020). Google Patents. Retrieved from https://patents.google.com/patent/WO2019113780A1/en View Source
